molecular formula C20H29N5O3 B609340 MS0124 CAS No. 1197196-63-6

MS0124

Cat. No.: B609340
CAS No.: 1197196-63-6
M. Wt: 387.484
InChI Key: MEVMMQQJOXBSAX-UHFFFAOYSA-N
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Description

MS0124 is a Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. This compound was 34-fold more selective for GLP (IC50 = 13 ± 4 nM) over G9a (IC50 = 440 ± 63 nM). G9a-like protein (GLP) and G9a are highly homologous protein lysine methyltransferases (PKMTs) sharing approximately 80% sequence identity in their catalytic domains. GLP and G9a form a heterodimer complex and catalyze mono- and dimethylation of histone H3 lysine 9 and nonhistone substrates

Properties

CAS No.

1197196-63-6

Molecular Formula

C20H29N5O3

Molecular Weight

387.484

IUPAC Name

6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine

InChI

InChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23)

InChI Key

MEVMMQQJOXBSAX-UHFFFAOYSA-N

SMILES

COC1=CC2=NC(N3CCOCC3)=NC(NC4CCN(C)CC4)=C2C=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS0124;  MS-0124;  MS 0124.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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